N-cyclohexyl-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Overview
Description
N-cyclohexyl-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. This particular compound is characterized by its unique structure, which includes a piperidine ring, a cyclohexyl group, and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the use of cyclohexyl isocyanate and N-isocyaniminotriphenylphosphorane in a three-component reaction with substituted benzoic acids in methylene chloride. This reaction is catalyst-free and occurs at room temperature, yielding high amounts of the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as multi-component reactions (MCRs), are often employed to enhance efficiency and reduce waste in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-cyclohexyl-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: It serves as a ligand in receptor binding studies, particularly for the NMDA receptor.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide involves its interaction with molecular targets such as the NMDA receptor. By binding to this receptor, the compound can modulate neurotransmission and exhibit psychotomimetic effects . The exact pathways and molecular interactions are still under investigation, but its high affinity for the NMDA receptor is a key feature.
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-1-(4-methoxyphenyl)sulfonyl-4-benzyloxycarbonyl-piperazine-2-carboxamide
- 1-[1-(4-methoxyphenyl)cyclohexyl]piperidine
- N-cyclopentyl-N-[2-(cyclopentylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-2H-tetrazole-2-acetamide
Uniqueness
N-cyclohexyl-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its high affinity for the NMDA receptor and its potential therapeutic applications set it apart from other similar compounds.
Properties
IUPAC Name |
N-cyclohexyl-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S/c1-25-17-7-9-18(10-8-17)26(23,24)21-13-11-15(12-14-21)19(22)20-16-5-3-2-4-6-16/h7-10,15-16H,2-6,11-14H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQAEOXKQTVMEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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